2,2'-(6-Methyl-2-propylpyrimidin-4-yl)iminodiethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(6-Methyl-2-propylpyrimidin-4-yl)iminodiethanol is a chemical compound with the molecular formula C12H21N3O2 and a molecular weight of 239.31404 g/mol . It is known for its applications in various scientific fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 2,2’-(6-Methyl-2-propylpyrimidin-4-yl)iminodiethanol involves several steps. One common method includes the reaction of 6-methyl-2-propylpyrimidine-4-amine with diethanolamine under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency .
Analyse Chemischer Reaktionen
2,2’-(6-Methyl-2-propylpyrimidin-4-yl)iminodiethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,2’-(6-Methyl-2-propylpyrimidin-4-yl)iminodiethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 2,2’-(6-Methyl-2-propylpyrimidin-4-yl)iminodiethanol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2,2’-(6-Methyl-2-propylpyrimidin-4-yl)iminodiethanol can be compared with other similar compounds such as:
2,2’-(6-Methyl-2-propylpyrimidin-4-yl)aminoethanol: This compound has a similar structure but differs in the functional groups attached to the pyrimidine ring.
2,2’-(6-Methyl-2-propylpyrimidin-4-yl)diethanolamine: Another related compound with variations in the substituents on the pyrimidine ring.
The uniqueness of 2,2’-(6-Methyl-2-propylpyrimidin-4-yl)iminodiethanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
22177-56-6 |
---|---|
Molekularformel |
C12H21N3O2 |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
2-[2-hydroxyethyl-(6-methyl-2-propylpyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C12H21N3O2/c1-3-4-11-13-10(2)9-12(14-11)15(5-7-16)6-8-17/h9,16-17H,3-8H2,1-2H3 |
InChI-Schlüssel |
CQDORQXCAOMVBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC(=CC(=N1)N(CCO)CCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.